molecular formula C14H16ClNO5 B052544 Diethyl 2-(4-chlorobenzamido)malonate CAS No. 81918-01-6

Diethyl 2-(4-chlorobenzamido)malonate

Cat. No. B052544
CAS RN: 81918-01-6
M. Wt: 313.73 g/mol
InChI Key: KTKBMOLVXVIHQA-UHFFFAOYSA-N
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Patent
US06680386B2

Procedure details

5.00 g of diethyl aminomalonate hydrochloride and 4.78 g of triethylamine were added to 100 ml of chloroform, and the resulting solution was stirred at the room temperature for 30 minutes. After cooling down the solution to 10° C., 4.13 g of 4-chlorobenzoylchloride was slowly added to the solution and the resulting solution was stirred at the room temperature for 2 hours. Upon the completion of the reaction, the solution was washed with 20 ml of water and 20 ml of 5% sodium bicarbonate and the organic layer was subjected to dry filtration to yield 6.70 g (90.4%) of diethyl 4-chlorobenzamidomalonate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].C(N(CC)CC)C.[Cl:21][C:22]1[CH:30]=[CH:29][C:25]([C:26](Cl)=[O:27])=[CH:24][CH:23]=1>C(Cl)(Cl)Cl>[Cl:21][C:22]1[CH:30]=[CH:29][C:25]([C:26]([NH:2][CH:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:27])=[CH:24][CH:23]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.NC(C(=O)OCC)C(=O)OCC
Name
Quantity
4.78 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
4.13 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at the room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down the solution to 10° C.
STIRRING
Type
STIRRING
Details
the resulting solution was stirred at the room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Upon the completion of the reaction
WASH
Type
WASH
Details
the solution was washed with 20 ml of water and 20 ml of 5% sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
to dry
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C(=O)NC(C(=O)OCC)C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 90.4%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.